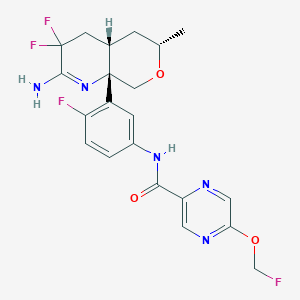
PSMA-ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostate-specific membrane antigen ligand 1 is a compound that has gained significant attention in the field of medical research, particularly in the diagnosis and treatment of prostate cancer. Prostate-specific membrane antigen is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells, making it an excellent target for both imaging and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostate-specific membrane antigen ligand 1 typically involves a combination of solid-phase and solution-phase synthetic strategies. The process often includes the use of various reagents and catalysts to achieve the desired chemical structure . For example, the synthesis may involve the use of hexafluoroisopropanol, dichloromethane, trifluoroacetic acid, triisopropylsilane, and lithium hydroxide under specific reaction conditions .
Industrial Production Methods: Industrial production of prostate-specific membrane antigen ligand 1 involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography is commonly used for quality control, and the recovery of the compound can be highly dependent on sample composition .
Chemical Reactions Analysis
Types of Reactions: Prostate-specific membrane antigen ligand 1 undergoes various chemical reactions, including strain-promoted azide-alkyne cycloaddition, which is used for conjugation with different functional elements . This reaction is particularly useful for developing a modular platform for prostate-specific membrane antigen-targeted imaging and therapy.
Common Reagents and Conditions: Common reagents used in the reactions involving prostate-specific membrane antigen ligand 1 include azides, alkynes, and various radiolabeling agents such as technetium-99m and indium-111 . The reaction conditions often involve specific pH levels and temperatures to ensure optimal binding and efficacy.
Major Products: The major products formed from these reactions are typically radiolabeled prostate-specific membrane antigen ligands that can be used for imaging and therapeutic purposes .
Scientific Research Applications
Prostate-specific membrane antigen ligand 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the diagnosis and treatment of prostate cancer through imaging techniques such as positron emission tomography and radioligand therapy . In chemistry, it serves as a model compound for studying the interactions between ligands and receptors. In biology, it is used to investigate the molecular mechanisms underlying prostate cancer progression .
Mechanism of Action
The mechanism of action of prostate-specific membrane antigen ligand 1 involves its high affinity binding to prostate-specific membrane antigen, which is highly expressed in prostate cancer cells . Upon binding, the ligand is internalized through endocytosis, allowing for targeted delivery of therapeutic agents or imaging radionuclides to the cancer cells . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment.
Comparison with Similar Compounds
Prostate-specific membrane antigen ligand 1 is unique in its high specificity and affinity for prostate-specific membrane antigen, making it a valuable tool in prostate cancer diagnosis and therapy. Similar compounds include other prostate-specific membrane antigen-targeted ligands such as prostate-specific membrane antigen-11, prostate-specific membrane antigen-617, and radiohybrid prostate-specific membrane antigen-7 . These compounds also target prostate-specific membrane antigen but may differ in their pharmacokinetics, binding affinities, and clinical applications .
Properties
Molecular Formula |
C34H54N4O10 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
2-[4-[[[5-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoylamino]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45) |
InChI Key |
IMNLHBFYVLUOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)


![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)
![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)
![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid](/img/structure/B11932769.png)
![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

